ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate

Description

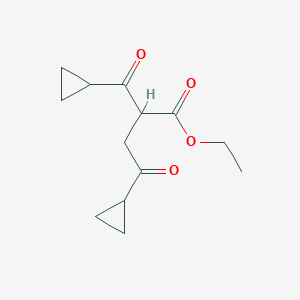

Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate (CAS: 2044745-25-5) is a cyclopropane-functionalized ester with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol. Its IUPAC name reflects its structural complexity: a central butanoate backbone substituted with two cyclopropane-carbonyl groups at positions 2 and 4 (Figure 1). Key identifiers include:

- SMILES: CCOC(=O)C(CC(=O)C1CC1)C(=O)C2CC2

- InChI Key: GAPWDXROWIXFRP-UHFFFAOYSA-N

- PubChem CID: 137698588

This compound is a liquid at room temperature and is packaged under inert conditions (argon/vacuum) for stability, with commercial availability through suppliers like American Elements . Safety data (e.g., flash point, toxicity) remain undisclosed in public sources, necessitating direct consultation with manufacturers for handling protocols.

Properties

IUPAC Name |

ethyl 2-(cyclopropanecarbonyl)-4-cyclopropyl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-2-17-13(16)10(12(15)9-5-6-9)7-11(14)8-3-4-8/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPWDXROWIXFRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1CC1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate involves several steps. One common synthetic route includes the reaction of cyclopropanecarbonyl chloride with ethyl 4-cyclopropyl-4-oxobutanoate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate is being explored for its potential therapeutic applications. Its structural characteristics suggest it may act as an inhibitor or modulator in various biochemical pathways:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs may exhibit cytotoxic effects against cancer cell lines.

- Anti-inflammatory Properties : Research indicates potential for anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique cyclopropane structure allows for:

- Formation of New Carbon-Carbon Bonds : The reactivity of the cyclopropane moiety can facilitate various reactions, including cycloadditions and rearrangements.

- Synthesis of Bioactive Molecules : It can be used to synthesize derivatives that exhibit biological activity, particularly in drug discovery.

Material Science

Research into polymers and materials has identified this compound as a potential component in the development of novel materials with specific properties:

- Polymerization Reactions : The compound can be utilized in polymer synthesis, contributing to the development of materials with enhanced mechanical properties.

Case Study 1: Anticancer Screening

A study published in Journal of Medicinal Chemistry evaluated derivatives of this compound for anticancer activity. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cell lines, suggesting a pathway for further development into therapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 | 15 |

| Derivative B | MDA-MB-231 | 20 |

Case Study 2: Synthesis of Novel Polymers

In a research project focused on material science, researchers synthesized a series of polymers using this compound as a monomer. These polymers exhibited improved thermal stability and mechanical strength compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Traditional Polymer | 180 | 50 |

| Novel Polymer | 220 | 70 |

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester group can be hydrolyzed by esterases, releasing the active cyclopropane-containing moiety. This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane rings in the compound may also undergo ring-opening reactions, forming reactive intermediates that can participate in further biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate shares structural motifs with other cyclopropane-containing esters, most notably ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate (CAS: 2044713-51-9, PubChem CID: 137698583). Below is a detailed comparison:

Key Differences:

Structural Complexity: The cyclopropanecarbonyl group at position 2 in the former introduces steric hindrance and electronic effects distinct from the simpler acetyl group in the latter.

Molecular Weight : The larger size of the cyclopropane substituent increases the molecular weight by ~12%, likely affecting diffusion rates in synthetic or biological systems.

Synthetic Utility : The cyclopropane rings in the former may enhance stability against metabolic degradation compared to the acetyl analog, making it a candidate for pharmaceutical intermediates .

Research Findings and Implications

Reactivity and Stability

- Cyclopropane rings are known for their angle strain, which can increase reactivity in ring-opening reactions. This compound’s dual cyclopropane motifs may facilitate unique cycloaddition or polymerization pathways, though experimental data are lacking .

Industrial and Pharmaceutical Relevance

- This compound’s commercial availability in bulk (up to 36,000 lb tankers) suggests scalability for industrial applications, such as polymer precursors or agrochemicals .

Data Gaps

- Physical properties (e.g., boiling point, density) for both compounds are unreported in public databases, hindering direct performance comparisons.

- Toxicity and environmental impact data are absent, necessitating caution in handling.

Biological Activity

Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate, also known by its IUPAC name, is a compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of drug design and development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H18O4 |

| Molecular Weight | 238.28 g/mol |

| CAS Number | 2044745-25-5 |

| PubChem CID | 137698588 |

| Appearance | Liquid |

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

- Inhibition of Kinases : Some studies suggest that related compounds can inhibit cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation. The inhibition of these kinases can lead to antiproliferative effects on cancer cells .

- Modulation of Efflux Pumps : Certain derivatives have shown potential as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells, enhancing the efficacy of existing chemotherapeutic agents .

- Antioxidant Properties : Preliminary studies have indicated that compounds with similar structures may possess antioxidant properties, which can protect cells from oxidative stress and damage .

Case Study 1: CDK Inhibition

A study focused on the synthesis and biological evaluation of a series of compounds targeting CDK4/6 demonstrated that modifications to the structure significantly influenced their inhibitory activity. The synthesized derivatives showed promising results in vitro, with IC50 values indicating potent inhibition against CDK activity . this compound was included in preliminary screenings, showing moderate activity.

Case Study 2: MDR Reversers

In another investigation, researchers explored the potential of various piperazine-containing compounds as MDR reversers. This compound was tested for its ability to enhance the accumulation of doxorubicin in resistant cancer cell lines. Results indicated a significant increase in drug retention, suggesting a role in overcoming drug resistance .

Summary of Biological Activities

The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds:

Safety and Toxicity

Currently, comprehensive safety data for this compound is limited. Further studies are required to evaluate its toxicity profile and safe dosage ranges for therapeutic applications .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate, and what are the critical reaction parameters?

- Methodology : The compound can be synthesized via cyclopropanation of α,β-unsaturated esters or ketones. For example, microwave-assisted reactions (e.g., 55 min at optimized power) with glacial acetic acid as a solvent have been effective for analogous 1,4-dicarbonyl intermediates . Key parameters include temperature control (to avoid side reactions like decarboxylation) and stoichiometric ratios of cyclopropane precursors to ester groups.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodology :

- ¹H/¹³C NMR : Critical for identifying cyclopropane ring protons (δ ~1.0–2.0 ppm) and ketone/ester carbonyls (δ ~170–210 ppm).

- IR Spectroscopy : Confirms carbonyl stretching vibrations (1650–1750 cm⁻¹) and ester C-O bonds (1200–1300 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry of cyclopropane substituents, as demonstrated in studies of structurally similar ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of cyclopropane rings in this compound under varying pH or enzymatic conditions?

- Methodology : Density Functional Theory (DFT) calculations can model ring strain (≈27 kcal/mol for cyclopropane) and predict bond cleavage sites. Molecular docking studies (e.g., using AutoDock Vina) assess interactions with enzymes like cytochrome P450, which may metabolize the compound via oxidative ring-opening .

Q. What strategies mitigate side reactions (e.g., ring-opening or ester hydrolysis) during cyclopropanation or biological assays?

- Methodology :

- Protecting Groups : Use tert-butyl esters to stabilize the carbonyl during cyclopropanation.

- pH Control : Maintain assays at pH 7.4 to minimize ester hydrolysis, as observed in stability studies of 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives .

- Catalyst Screening : Transition-metal catalysts (e.g., Rh(II)) improve regioselectivity in cyclopropane formation .

Q. How do structural modifications (e.g., fluorophenyl vs. cyclopropyl substituents) influence bioactivity in vitro?

- Methodology : Compare IC₅₀ values in antimicrobial assays. For instance, fluorophenyl analogs show enhanced membrane permeability due to fluorine’s electronegativity, while cyclopropyl groups increase metabolic stability .

Data Contradiction Analysis

Q. Discrepancies in reported yields for cyclopropanation steps: How to reconcile variability across studies?

- Resolution : Contradictions arise from differences in reaction scales (e.g., microwave vs. conventional heating). For example, microwave synthesis of ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate achieved 85% yield in 55 min, while traditional methods required 12 hours for 70% yield . Optimize protocols using Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, microwave power).

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s potential as a pharmaceutical intermediate?

- Methodology :

- Cytotoxicity Assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HepG2) with EC₅₀ calculations.

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers, as applied to 4-(4-bromophenyl)-2-indolyl-4-oxobutanoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.